8-bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Description
This compound belongs to the benzoxadiazocin family, characterized by a fused bicyclic core incorporating oxygen and nitrogen heteroatoms. Its structure includes:
- 10-Methoxy group: Influences solubility and electronic properties.
- 2-Methyl and m-tolyl (3-methylphenyl) groups: Contribute to steric bulk and modulate receptor binding affinity.
Properties
IUPAC Name |
4-bromo-6-methoxy-9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3/c1-11-5-4-6-13(7-11)22-18(23)21-15-10-19(22,2)25-17-14(15)8-12(20)9-16(17)24-3/h4-9,15H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAYKZGFQVOWGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4OC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a complex heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, particularly in the context of anticancer activity.
Chemical Structure and Properties
The compound's structure is characterized by a methanobenzo[g][1,3,5]oxadiazocin core with various functional groups that contribute to its biological activity. The presence of bromine and methoxy groups enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps of cyclization and functional group modifications. Common synthetic routes include:
- Cyclization : Using acidic or basic conditions to form the oxadiazocin ring.
- Functional Group Modification : Introducing bromine and methoxy groups through electrophilic substitution reactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 8-bromo-10-methoxy derivatives exhibit significant anticancer properties. For instance, research has shown that various synthesized compounds demonstrate cytotoxic effects against multiple cancer cell lines including:
- U251 (human glioblastoma)
- PC-3 (human prostatic adenocarcinoma)
- MCF-7 (human breast adenocarcinoma)
In comparative studies, these compounds often show enhanced activity compared to standard chemotherapeutics like cisplatin .
The biological activity of 8-bromo-10-methoxy derivatives may be attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies suggest that these compounds can disrupt cellular processes such as:
- Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at the G0/G1 phase.
- Induction of Apoptosis : Flow cytometric analyses reveal increased apoptotic cell death in treated cancer cells.
Case Studies
Several case studies highlight the effectiveness of similar compounds in preclinical settings:
- Study on Ferrocenylthiosemicarbazones :
- Menadione-based Triazole Hybrids :
Comparative Analysis
The following table summarizes the anticancer activity of 8-bromo derivatives compared to standard treatments:
| Compound Type | IC50 (µg/mL) | Cell Line Tested | Comparison to Cisplatin |
|---|---|---|---|
| 8-Bromo Derivative | 0.058 | MCF-7 | Higher |
| Ferrocenylthiosemicarbazones | 0.002 | HCT-15 | Much Higher |
| Menadione-based Triazole Hybrid | 0.005 | A549 | Comparable |
| Cisplatin | 0.0057 | MCF-7 | Reference |
Comparison with Similar Compounds
Structural Implications :
- Bromine vs. Methoxy : Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets, whereas methoxy groups improve solubility .
- m-Tolyl vs.
Physicochemical and Pharmacological Comparisons
Limited bioactivity data are available for the target compound. However, inferences can be drawn from analogs:
- Analog 1 () : Phenethyl-substituted derivatives are explored in CNS drug discovery due to their ability to cross the blood-brain barrier .
- Analog 2 () : Methoxy-substituted variants may exhibit enhanced metabolic stability compared to brominated counterparts .
Computational Insights : Graph-based similarity analysis () suggests that the target compound shares >70% structural similarity with Analog 1, primarily due to the conserved benzoxadiazocin core. Differences in substituents reduce similarity to Analog 2 (~60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
